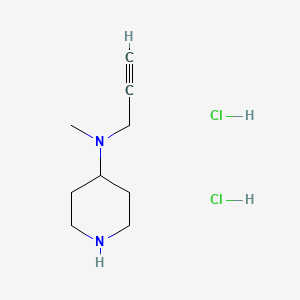
Methyl 7-amino-4-methylcoumarin-3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with an amino group at the 7th position and a methyl group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method involves the esterification of 7-amino-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chromen-2-one core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-amino-4-methylcoumarin: Lacks the ester group but shares the core structure.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Contains a benzenesulfonate group instead of the amino group.
7-hydroxy-4-methylcoumarin: Contains a hydroxyl group instead of the amino group.
Uniqueness
Methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to the presence of both an amino group and an ester group, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
methyl 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C13H13NO4/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5H,6,14H2,1-2H3 |
Clé InChI |
DKBNNJQFJMGMBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


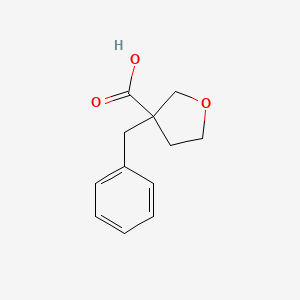
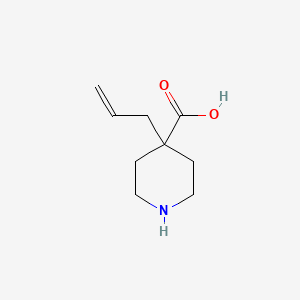
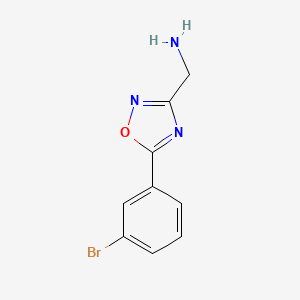
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
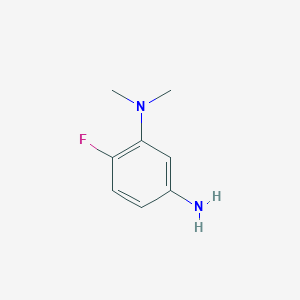
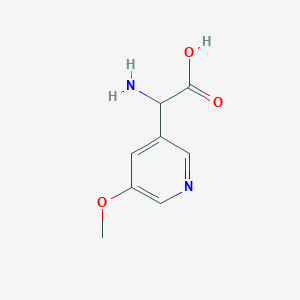


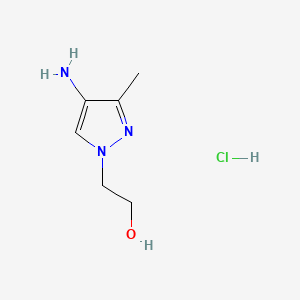
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

